
(6-Ethyl-2-methylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Ethyl-2-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H12BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the third position of the pyridine ring, and the ethyl and methyl groups are attached to the sixth and second positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethyl-2-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Another method involves the hydroboration of alkenes or alkynes, where the addition of a boron-hydrogen bond across the unsaturated bond forms the corresponding boronic acid . This method is rapid and allows for the exploration of various organoborane chemistries.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method enables the synthesis of boronic acids with high throughput and efficiency.
化学反応の分析
Types of Reactions
(6-Ethyl-2-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, boronic esters, and borates .
科学的研究の応用
(6-Ethyl-2-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (6-Ethyl-2-methylpyridin-3-yl)boronic acid involves the formation of boron-carbon bonds through transmetalation reactions. In the Suzuki-Miyaura coupling, the boronic acid group transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
Similar compounds to (6-Ethyl-2-methylpyridin-3-yl)boronic acid include other pyridine boronic acids, such as 6-Methylpyridine-3-boronic acid and 2-Methylpyridine-3-boronic acid .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both ethyl and methyl groups on the pyridine ring can affect the electronic properties and steric hindrance, making it a unique and valuable compound for various applications .
特性
分子式 |
C8H12BNO2 |
|---|---|
分子量 |
165.00 g/mol |
IUPAC名 |
(6-ethyl-2-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-3-7-4-5-8(9(11)12)6(2)10-7/h4-5,11-12H,3H2,1-2H3 |
InChIキー |
XKVRMGLETQZGMX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(N=C(C=C1)CC)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


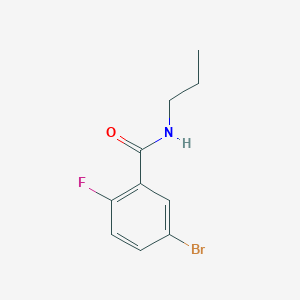
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)
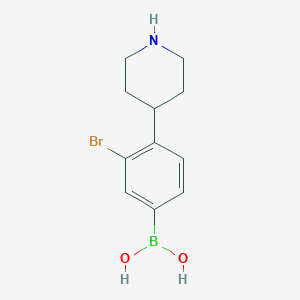
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
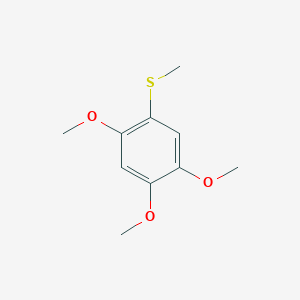
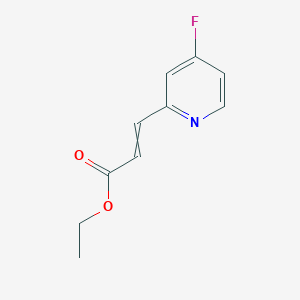
![1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14082342.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082348.png)
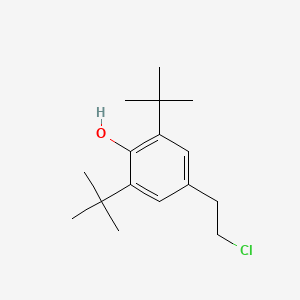
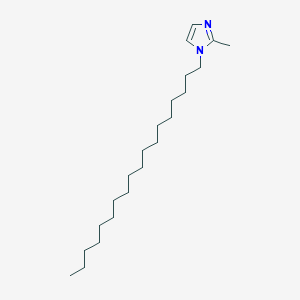


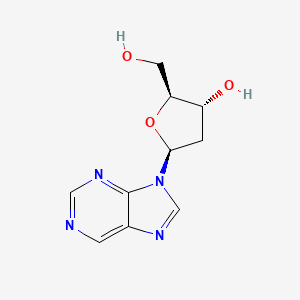
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate](/img/structure/B14082381.png)
